Boc-HyNic-PEG1-mal

Description

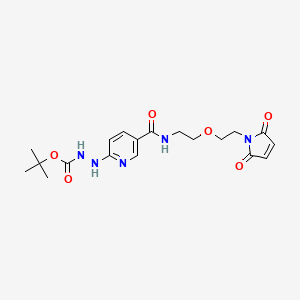

Boc-HyNic-PEG1-mal is a heterobifunctional crosslinker designed for controlled bioconjugation applications. Its structure comprises three key components:

- Boc-protected Hydrazinonicotinamide (HyNic): A protected amine group that reacts selectively with carbonyl-containing molecules (e.g., aldehydes or ketones) after deprotection under acidic conditions .

- Maleimide (Mal): A thiol-reactive group that enables conjugation with cysteine residues or other sulfhydryl-containing biomolecules .

- PEG1 spacer: A short polyethylene glycol (PEG) chain that enhances solubility and provides minimal spacing (~3.5 Å) between conjugated molecules .

This compound is primarily used in sequential conjugation strategies, where the Boc group is first removed to expose HyNic for carbonyl coupling, followed by maleimide-mediated thiol binding. Its applications span antibody-drug conjugates (ADCs), protein labeling, and nanoparticle functionalization .

Properties

IUPAC Name |

tert-butyl N-[[5-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O6/c1-19(2,3)30-18(28)23-22-14-5-4-13(12-21-14)17(27)20-8-10-29-11-9-24-15(25)6-7-16(24)26/h4-7,12H,8-11H2,1-3H3,(H,20,27)(H,21,22)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJGTFXWHFQWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of the Hydrazine Nicotinic Acid Moiety

The synthesis begins with the protection of the HyNic group using di-tert-butyl dicarbonate (Boc anhydride). This step ensures selective reactivity of the hydrazine group during subsequent conjugation. Under anhydrous conditions, HyNic is dissolved in tetrahydrofuran (THF) or dichloromethane (DCM) and treated with Boc anhydride in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic acyl substitution, forming the Boc-HyNic intermediate (Figure 1).

Key Conditions :

PEG1 Spacer Incorporation

The Boc-HyNic intermediate is coupled to a PEG1 spacer (ethylene glycol) using carbodiimide-based activation. Ethylene glycol is functionalized with a carboxylic acid group at one end, which is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester. This reacts with the free amine of Boc-HyNic, forming a stable amide bond.

Reaction Scheme :

Optimization Notes :

Maleimide Functionalization

The hydroxyl terminus of Boc-HyNic-PEG1 is converted to a maleimide group via a two-step process:

-

Mesylation : Treatment with methanesulfonyl chloride (MsCl) in DCM forms the mesylate intermediate.

-

Displacement : Reaction with maleimide amine in dimethylformamide (DMF) yields this compound.

Critical Parameters :

-

Mesylation Time: 2 hours at 0°C

-

Maleimide Amine Equivalents: 3.0 equivalents for complete conversion

-

Purification: Silica gel chromatography (ethyl acetate/hexanes gradient)

Process Optimization and Challenges

Isomerization Control

The maleimide group is prone to isomerization from the maleamic acid form under basic or high-temperature conditions. To mitigate this, reactions are conducted below 25°C, and reagents are degassed to eliminate dissolved oxygen. For example, SAGE journal protocols achieved 91% yield by avoiding base catalysts and isolating intermediates at low temperatures.

Deprotection Strategies

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v), with anisole as a carbocation scavenger. Deprotection is monitored via thin-layer chromatography (TLC) until completion (~30 minutes).

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc CH₃), 3.65–3.75 (m, 4H, PEG1), 6.85 (s, 2H, maleimide).

-

¹³C NMR : 156.2 ppm (Boc carbonyl), 170.1 ppm (maleimide carbonyl).

Mass Spectrometry :

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity. Retention time: 8.2 minutes.

Synthetic Data Summary

| Step | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Boc Protection | Boc₂O, TEA, THF/DCM | 0°C → RT, 16h | 88% | 90% |

| PEG1 Coupling | EDC, NHS, DMF | RT, 4h | 95% | 92% |

| Maleimide Formation | MsCl, Maleimide amine, DCM/DMF | 0°C → RT, 6h | 85% | 95% |

Applications in Bioconjugation Research

This compound enables site-specific protein modification, as demonstrated in antibody-drug conjugate (ADC) synthesis and PROTAC linker development. Its maleimide group reacts with cysteine thiols (pH 6.5–7.5), while the HyNic moiety forms stable bis-aryl hydrazone bonds with ketone-bearing molecules post-deprotection .

Chemical Reactions Analysis

Types of Reactions

Boc-HyNic-PEG1-mal undergoes several types of chemical reactions:

Substitution Reactions: The maleimide group reacts with thiol groups to form covalent carbon-sulfur bonds.

Hydrazone Formation: The hydrazinonicotinamide group can react with aldehyde or ketone groups to form reversible hydrazone linkages.

Common Reagents and Conditions

Thiol Reagents: Common thiol reagents include cysteine and glutathione.

Aldehyde/Ketone Reagents: Common aldehyde and ketone reagents include formaldehyde and acetone.

Reaction Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Major Products Formed

Thiol Conjugates: The reaction with thiol groups forms stable thiol conjugates.

Hydrazone Linkages: The reaction with aldehyde or ketone groups forms reversible hydrazone linkages.

Scientific Research Applications

Boc-HyNic-PEG-Mal is a chemical compound with applications in drug research and development, particularly in creating antibody-drug conjugates (ADCs) . It is a polyethylene glycol (PEG) derivative modified with a Boc-HyNic group and a maleimide (Mal) group . The Boc-HyNic group protects the amino group of lysine residues in proteins or peptides, enabling selective labeling or conjugation of specific lysine residues using the maleimide group, which reacts with thiol groups in cysteine residues .

Applications in Drug Development

- Antibody-Drug Conjugates (ADCs) ADCs use antibodies to target cancer cells, delivering a toxic payload to kill them . Boc-HyNic-PEG-Mal can prepare ADCs by selectively labeling lysine residues in antibodies with the maleimide group and then conjugating the drug component to the cysteine residues . This allows for highly targeted and potent cancer therapies with reduced off-target effects .

- Bioconjugation: It can link proteins, peptides, and other molecules to drugs, labels, or probes .

- Diagnostics and Imaging: It attaches tracers to targeting molecules for probes and imaging agents .

Key Features

- HyNic Group: Reacts with 4-FormylBenzamide to form a stable bond under mild conditions .

- PEG Spacer: Increases water solubility, enhances flexibility, and reduces aggregation, which improves the performance of conjugates .

- Dual Functional Ends: Offers a functional group at the other end for further modifications .

Boc-HyNic-PEG2-N3, a related compound, integrates a biocompatible polyethylene glycol (PEG) spacer with a hydrazinonicotinamide (HyNic) moiety, which is often used in bioconjugation and drug delivery applications. The PEGylation enhances pharmacokinetic properties:

- Increased Solubility: The PEG chain improves the compound's solubility in biological fluids, enhancing its bioavailability.

- Longer Circulation Time: PEGylation leads to reduced clearance rates from the bloodstream, allowing for prolonged therapeutic effects.

- Targeting Tumor Cells: Conjugation of this compound to peptides or proteins has been evaluated for targeted delivery to cancer cells. Radiolabeled HyNic peptides have shown high affinity for tumor cells in in vitro studies.

Case Studies

- Radiolabeled Peptides: Radiolabeled conjugates displayed significant uptake in tumor tissues compared to surrounding healthy tissues, with tumor-to-blood ratios exceeding 3:1 after 2 hours post-injection. The stability of the radiolabeled conjugates was confirmed through biodistribution studies, indicating minimal off-target effects and rapid renal clearance.

- Cancer Therapy: Facilitates targeted delivery of cytotoxic agents to tumor sites, thereby minimizing systemic toxicity.

- Imaging Agents: Its ability to be labeled with radionuclides makes it suitable for imaging applications in oncology.

Data Table: Summary of Biological Activities of Boc-HyNic-PEG2-N3

| Activity Type | Observations | Reference |

|---|---|---|

| Solubility | Enhanced due to PEGylation | |

| Tumor Targeting | High affinity for cancer cells (K_D < 5 nM) | |

| Circulation Time | Prolonged due to reduced clearance | |

| Stability | High stability in biological fluids |

Mechanism of Action

Boc-HyNic-PEG1-mal exerts its effects through its functional groups:

Maleimide Group: Reacts with thiol groups to form stable covalent bonds, enabling bioconjugation.

Hydrazinonicotinamide Group: Forms reversible hydrazone linkages with aldehyde or ketone groups, allowing for dynamic labeling and conjugation.

Comparison with Similar Compounds

Key Findings:

Functional Group Specificity :

- This compound enables orthogonal conjugation via HyNic (carbonyl) and maleimide (thiol), unlike Iodo-PEG12-NHS, which relies on NHS-ester (amine) and iodo-based coupling .

- Compounds like Mal-Sulfo-DBCO combine maleimide with click chemistry handles (e.g., DBCO), offering faster reaction kinetics than HyNic-mediated coupling .

Longer PEG chains (e.g., PEG12 in Iodo-PEG12-NHS) improve water solubility and reduce aggregation in biological systems .

Protection and Release Mechanisms :

- The Boc group in this compound requires acidic deprotection (e.g., TFA), whereas THP-SS-PEG1-Boc incorporates a disulfide bond for redox-sensitive cleavage in environments like tumor tissue .

Stability and Selectivity :

- Maleimide groups (as in this compound and Mal-Sulfo-DBCO) exhibit rapid thiol reactivity but may undergo hydrolysis in aqueous buffers. In contrast, HyNic coupling is more stable post-deprotection .

Research Implications

Advantages of this compound :

Limitations :

Recommended Alternatives :

- For longer spacing : Use Iodo-PEG12-NHS or Boc-NH-PEG-NH2 with variable PEG lengths.

- For click chemistry : Opt for Mal-Sulfo-DBCO or Tetrazine-PEG-DBCO .

Biological Activity

Boc-HyNic-PEG1-mal is a PEG-based linker used primarily in the synthesis of PROTACs (Proteolysis Targeting Chimeras), a novel class of therapeutics designed to selectively degrade specific proteins within cells. This compound has garnered attention due to its potential applications in targeted protein degradation, which is a promising strategy for treating various diseases, including cancer. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Overview of this compound

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₉N₃O₄S

- Molecular Weight : 301.37 g/mol

- Functional Groups : Contains a maleimide group for conjugation, a PEG spacer for solubility and flexibility, and a Boc (tert-butyloxycarbonyl) protecting group that can be removed under acidic conditions.

This compound functions as a linker in PROTAC technology by facilitating the formation of a ternary complex between the target protein, an E3 ligase, and the PROTAC molecule itself. This process leads to ubiquitination and subsequent degradation of the target protein via the proteasome pathway. The following steps outline its mechanism:

- Conjugation : The maleimide group reacts with thiols on target proteins or ligases.

- Complex Formation : The linker connects the target protein to an E3 ligase, forming a stable complex.

- Ubiquitination : The E3 ligase ubiquitinates the target protein.

- Degradation : The ubiquitinated protein is recognized and degraded by the proteasome.

Anticancer Properties

Recent studies have demonstrated that this compound can effectively target oncogenic proteins for degradation. For instance:

- Case Study 1 : A study involving the degradation of BCL6, an oncogenic transcription factor implicated in various lymphomas, showed that PROTACs utilizing this compound significantly reduced BCL6 levels in cancer cell lines, leading to apoptosis (programmed cell death) .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its PEG component, which enhances solubility and bioavailability. Toxicological assessments indicate that it exhibits low cytotoxicity in non-target cells, making it a promising candidate for therapeutic applications .

Data Table: Summary of Biological Activities

Recent Advances

Research has shown that modifications to this compound can enhance its efficacy:

- Enhanced Binding Affinity : Modifications have led to increased binding affinity for E3 ligases, improving degradation rates of target proteins.

- In Vivo Studies : Animal models have demonstrated significant tumor regression when treated with PROTACs containing this compound, indicating its potential for clinical application .

Comparative Studies

A comparative study evaluated various PROTAC linkers, highlighting this compound's superior performance in terms of target engagement and degradation efficiency compared to traditional linkers such as those based on sulfonamide or other PEG derivatives .

Q & A

Basic: What experimental protocols are recommended for characterizing Boc-HyNic-PEG1-mal post-synthesis?

Answer: Post-synthesis characterization should include nuclear magnetic resonance (NMR) spectroscopy to confirm the integrity of the Boc and HyNic groups, and high-performance liquid chromatography (HPLC) to assess purity. For quantification, mass spectrometry (MS) is critical for verifying molecular weight accuracy. Ensure all methods are cross-validated with literature standards and include baseline controls (e.g., unmodified PEG1-maleimide) to isolate spectral signatures .

Basic: What methodologies are used to assess conjugation efficiency between this compound and target biomolecules?

Answer: Conjugation efficiency is typically evaluated using fluorescence-based assays (e.g., fluorophore-tagged substrates) or UV-Vis spectroscopy to monitor HyNic-arylhydrazone bond formation. Include negative controls (reactions without catalysts like aniline) and quantify unreacted starting materials via reverse-phase HPLC. For statistical rigor, triplicate experiments with error bars are mandatory .

Advanced: How can reaction conditions for this compound conjugation be systematically optimized?

Answer: Employ a design of experiments (DOE) approach to test variables such as pH (5.0–7.4), temperature (4–37°C), and molar ratios (1:1 to 1:10 linker:biomolecule). Use response surface methodology (RSM) to model optimal conditions. Prioritize reproducibility by including kinetic studies to track reaction progress over time. Cross-reference findings with thermodynamic parameters (e.g., Gibbs free energy) to explain outliers .

Advanced: How should researchers resolve discrepancies in stability studies of the MAL-PEG1 linker under physiological conditions?

Answer: Discrepancies often arise from variations in buffer composition (e.g., presence of reducing agents) or temperature fluctuations. Replicate experiments using standardized buffers (e.g., PBS at pH 7.4) and include mass spectrometry to detect degradation products. Apply meta-analysis frameworks (e.g., PRISMA) to compare results across studies and identify confounding variables. Systematic reviews of prior stability data are critical for contextualizing findings .

Basic: What analytical techniques confirm the integrity of the HyNic group in this compound during storage?

Answer: Fourier-transform infrared spectroscopy (FTIR) is ideal for detecting oxidation or hydrolysis of the HyNic group (peaks at 1650–1700 cm⁻¹ for carbonyl bonds). Complement with UV-Vis spectroscopy (absorbance at 350 nm for hydrazone formation potential) and periodic HPLC to monitor degradation. Store aliquots at -20°C under argon to minimize moisture exposure .

Advanced: What frameworks are recommended for designing comparative studies between this compound and other heterobifunctional linkers?

Answer: Use the PICO framework:

- Population : Target biomolecules (e.g., antibodies, peptides).

- Intervention : this compound conjugation.

- Comparison : Maleimide-PEG-NHS or DBCO-PEG-maleimide.

- Outcome : Conjugation efficiency, stability, and in vitro activity.

Control variables (pH, temperature) and apply ANOVA to compare group means. Include a literature review to justify the comparator linkers .

Advanced: What are best practices for handling this compound in oxygen-sensitive applications?

Answer: Conduct reactions in degassed buffers under inert gas (N₂/Ar). Use anaerobic chambers for long-term storage. Validate oxygen levels via dissolved oxygen sensors and include reducing agents (e.g., TCEP) to prevent maleimide thiol-exchange. Purity assessments must include redox titration to quantify residual oxidizing agents .

Advanced: Which statistical methods are most appropriate for quantifying variability in conjugation yield across experimental batches?

Answer: Apply the coefficient of variation (CV) to assess batch-to-batch variability. Use multivariate regression to identify factors (e.g., reagent age, mixing speed) contributing to variability. For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) are preferred. Triangulate findings with orthogonal assays (e.g., SDS-PAGE) to confirm statistical significance .

Methodological Notes

- Data Contradiction Analysis : Always contextualize conflicting results by comparing experimental conditions (e.g., molar ratios, catalysts) and analytical techniques. Systematic reviews (PRISMA guidelines) are essential .

- Literature Review : Prioritize peer-reviewed journals over preprint platforms. Cross-validate protocols with databases like PubChem or Reaxys .

- Ethical Reporting : Disclose all raw data (including failed experiments) in supplementary materials to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.